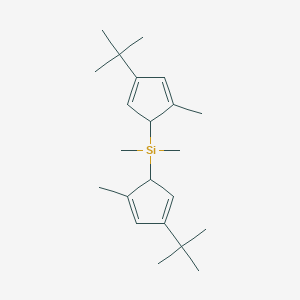
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is an organosilicon compound with the molecular formula C22H36Si It is characterized by the presence of two cyclopentadienyl rings substituted with methyl and tert-butyl groups, bonded to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane typically involves the reaction of 2-methyl-4-tert-butylcyclopentadienyl lithium with dimethyldichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane involves its interaction with molecular targets through its silicon center. The cyclopentadienyl ligands provide stability and facilitate the compound’s reactivity. The pathways involved include coordination with metal centers and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- Dimethylbis(2-methyl-4-phenylcyclopentadienyl)silane
- Dimethylbis(2-methyl-4-tert-butylphenylcyclopentadienyl)silane
- Dimethylbis(2-methyl-4-tert-butylindenyl)silane
Uniqueness
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Properties
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXDSFGEXNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
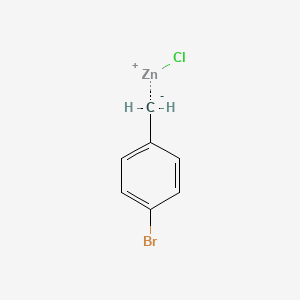
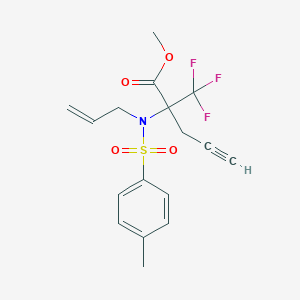
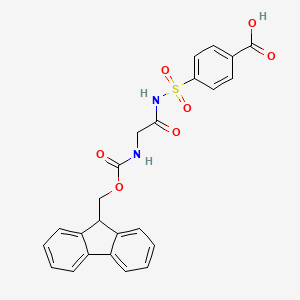
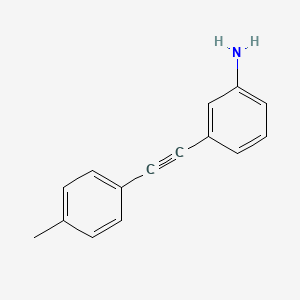
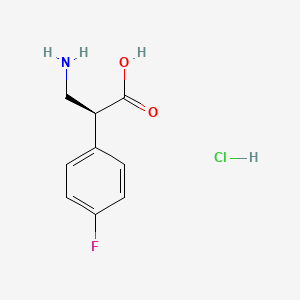
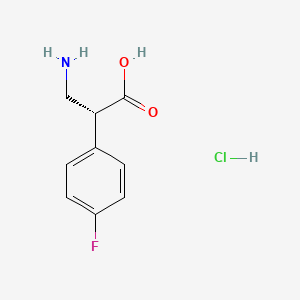
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
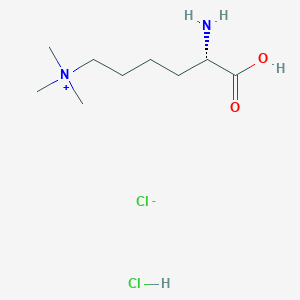
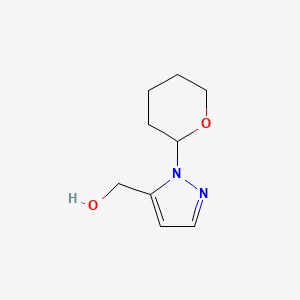

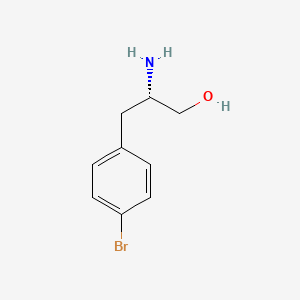
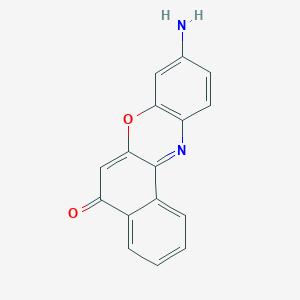
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)
